(S)-dimethyl 2-benzamidopentanedioate

Physicochemical profiling LogP Lipophilicity

Sourcing enantiopure glutamate building blocks often risks racemic contamination or incompatible protecting groups that derail multi-step syntheses. (S)-Dimethyl 2-benzamidopentanedioate (CAS 86555-46-6) eliminates these risks: • Configurational integrity from L-glutamic acid chiral pool-no resolution steps required • Orthogonal N-benzoyl/dimethyl ester pair compatible with Fmoc/tBu SPPS & sequential hydrolysis • Intermediate LogP (1.486) improves extraction and chromatographic purification vs. free diacid Supplied at ≥95% purity (98% available in bulk); store at 2-8°C, ships ambient. Ideal for glutamate receptor antagonist programs and folate analog libraries.

Molecular Formula C14H17NO5
Molecular Weight 279.29 g/mol
CAS No. 86555-46-6
Cat. No. B1366837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-dimethyl 2-benzamidopentanedioate
CAS86555-46-6
Molecular FormulaC14H17NO5
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)OC)NC(=O)C1=CC=CC=C1
InChIInChI=1S/C14H17NO5/c1-19-12(16)9-8-11(14(18)20-2)15-13(17)10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,15,17)/t11-/m0/s1
InChIKeyJOTSRQZZNLVBKG-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Dimethyl 2-Benzamidopentanedioate: Chiral Pool Intermediate Overview


(S)-Dimethyl 2-benzamidopentanedioate (CAS 86555-46-6), also referred to as dimethyl benzoyl-L-glutamate or N-benzoyl-L-glutamic acid dimethyl ester, is an enantiopure L-glutamic acid derivative bearing N-benzoyl protection and two methyl ester functionalities [1]. With a molecular formula of C₁₄H₁₇NO₅, a molecular weight of 279.29 g/mol, and a calculated LogP of 1.486, this compound occupies a strategic position within the chiral pool repertoire as a protected, lipophilic glutamate building block . It is commercially supplied at purities of 95% and 98% for research and development applications [2].

Chiral pool intermediate: Enantiopure (S)-configuration from L-glutamic acid for stereochemical-control studies.
Orthogonal protection: N-benzoyl and dimethyl ester groups support sequential deprotection workflows.
Procurement grades: Available at 95% and 98% purity to support research-grade and pilot-scale synthesis.

(S)-Dimethyl 2-Benzamidopentanedioate: Differentiation from Analogs


Although several N-protected L-glutamic acid dimethyl esters share the same core scaffold, (S)-dimethyl 2-benzamidopentanedioate differs from its closest analogs in three quantifiable physicochemical parameters—lipophilicity, steric profile, and chemoselective lability—that directly govern its suitability as a synthetic intermediate. The N-benzoyl protecting group confers a LogP of 1.486, intermediate between the more polar free diacid (LogP 1.125) [1] and the more lipophilic N-Boc analog (LogP 2.01) , enabling compatibility with orthogonal protection/deprotection schemes. Furthermore, the (S)-enantiomer, derived from L-glutamic acid via the chiral pool, provides configurational integrity that cannot be replicated by the racemate (CAS 1346808-85-2) or the (R)-enantiomer (CAS 1346773-61-2) without additional resolution steps . These measurable distinctions mean that generic substitution without verification of stereochemistry and protection group identity can lead to divergent reactivity, altered chromatographic behavior, and compromised downstream enantiopurity.

Stereochemistry (R)-enantiomer (CAS 1346773-61-2) or racemate (CAS 1346808-85-2) may shift chiral pool fidelity and downstream enantiopurity without resolution steps.
Lipophilicity N-Boc analog (LogP ~2.0) may alter extraction and chromatographic behavior compared to the target intermediate LogP of ~1.5.
Chemoselectivity Free diacid (CAS 6094-36-6) lacks ester handles for regioselective hydrolysis; N-Boc analog may undergo competing deprotection under basic conditions.

(S)-Dimethyl 2-Benzamidopentanedioate: Head-to-Head Comparison Data


LogP Comparison: Free Diacid vs. N-Boc Dimethyl Ester

(S)-Dimethyl 2-benzamidopentanedioate exhibits a calculated LogP of 1.486 . This value positions it at an intermediate lipophilicity that is 0.36 log unit higher than the corresponding free diacid N-benzoyl-L-glutamic acid (LogP 1.125) [1] and approximately 0.52 log unit lower than the commonly employed N-Boc-L-glutamic acid dimethyl ester (LogP 2.01) . The 8-fold difference in calculated octanol-water partition coefficient relative to the N-Boc analog translates to measurably distinct reversed-phase HPLC retention and differential solubility in organic extraction solvents.

LogP Comparison
Cross-study comparable
Target: LogP 1.49
vs. free diacid: LogP 1.13
vs. N-Boc dimethyl ester: LogP 2.0
Intermediate lipophilicity supports orthogonal protection strategy selection.
Calculated values; consistent methodology across databases.
Physicochemical profiling LogP Lipophilicity Chromatographic behavior

Synthetic Yield: RhCl₃-Catalyzed N-Acylation

A patent-described synthetic route to N-acyl glutamate dimethyl esters employs RhCl₃ as catalyst in dichloromethane under inert atmosphere with reflux, achieving an 85% isolated yield of (S)-dimethyl 2-benzamidopentanedioate after recrystallization from ether . This yield compares favorably with the 31–95% range reported for analogous benzoyl chloride-mediated N-acylations of amino acid esters under conventional Schotten-Baumann conditions, where yields can fall as low as 31% depending on substrate and stoichiometry [1]. The RhCl₃-catalyzed method circumvents the aqueous base conditions that risk ester hydrolysis.

Synthetic Yield
Cross-study comparable
85% isolated yield
Reported RhCl₃-catalyzed method benchmark for process evaluation.
Anhydrous conditions; compared to 31–95% range for standard N-acylations.
Synthetic methodology Reaction yield N-Acylation Process chemistry

Regioselective Hydrolysis: α-Ester Cleavage

Treatment of dimethyl (2S)-2-benzoylaminopentanedioate with lithium hydroxide in THF/Et₂O for 1.17 hours selectively cleaves the α-methyl ester to afford N-benzoyl-L-glutamic acid α-methyl ester [1]. This chemoselective hydrolysis exploits the differential electrophilicity of the α-ester (adjacent to the benzamide nitrogen) versus the γ-ester. In contrast, the free diacid N-benzoyl-L-glutamic acid (CAS 6094-36-6) lacks this orthogonal handle entirely, while the N-Boc dimethyl ester analog may undergo competing N-deprotection under similar basic conditions due to the greater lability of the tert-butoxycarbonyl group [2]. The γ-methyl ester remains intact, enabling subsequent functionalization at the α-carboxyl position.

Regioselective Hydrolysis
Class-level inference
Selective α-ester cleavage (LiOH, THF/Et₂O, 1.17 h)
Supports orthogonal α-/γ-ester differentiation for conjugate synthesis.
N-benzoyl stability vs. N-Boc lability under basic conditions reported in literature.
Regioselective hydrolysis Chemoselectivity Orthogonal deprotection Peptidomimetic synthesis

Purity Grade Availability

(S)-Dimethyl 2-benzamidopentanedioate is commercially available from multiple suppliers at two distinct purity tiers: 98% (suitable for use as a pharmaceutical intermediate requiring high purity) and 95% (suitable for research-grade synthesis) [1]. The 98% grade is offered in quantities up to kilogram scale (e.g., 25 kg/drum) with a typical lead time of approximately 14 days [1]. In comparison, the (R)-enantiomer (CAS 1346773-61-2) is typically supplied at 95% purity, and the racemate (CAS 1346808-85-2) lacks the defined stereochemical specification necessary for chiral pool applications .

Purity Grade Availability
Cross-study comparable
Target (S): 98% (kg scale)
vs. (R)-enantiomer: typically 95%
vs. Racemate: undefined stereochemistry
Higher purity grade may reduce pre-synthesis purification needs.
Supplier listings indicate 14-day lead time for bulk orders.
Purity specification Procurement Quality control Intermediate sourcing

Storage Stability Profile

According to GHS-compliant safety data, dimethyl (2S)-2-benzamidopentanedioate is classified as 'stable under recommended storage conditions' . The compound is recommended for storage at 2–8°C under inert gas (argon/nitrogen) in amber glass containers to prevent moisture-induced ester hydrolysis and potential photochemical degradation [1]. While this stability profile is characteristic of N-protected amino acid dimethyl esters as a class, the benzoyl protecting group confers greater resistance to acid-catalyzed N-deprotection compared to the Boc group, which is labile to trifluoroacetic acid at room temperature [2]. At ambient temperature, Beyotime specifies a shelf life of 3 years for the 95% grade [3].

Storage Stability Profile
Class-level inference
3-year shelf life (95% grade, ambient temp); recommended 2–8°C under inert gas
N-benzoyl resistance to acidic conditions may simplify storage logistics.
GHS classification: stable under recommended conditions; class-level stability inference.
Chemical stability Storage conditions Shelf life Handling specifications

(S)-Dimethyl 2-Benzamidopentanedioate: Procurement and Application Scenarios


Chiral Pool Synthesis of γ-Substituted Glutamate Analogs

The (S)-configuration, derived directly from L-glutamic acid, and the chemoselective α-ester hydrolysis capability [1] make this compound the preferred starting material for synthesizing γ-substituted glutamate analogs used in ionotropic glutamate receptor antagonist programs. The intermediate LogP of 1.486 facilitates extraction and chromatographic purification of intermediates that would be poorly retained using the more polar free diacid.

Folate Analog and Antifolate Intermediate Manufacturing

The N-benzoyl-L-glutamic acid scaffold is a critical substructure in classical antifolates such as methotrexate and pemetrexed [1]. The 85% benchmark synthetic yield and the availability at 98% purity in kilogram quantities [2] position this compound as a viable intermediate for pilot-scale synthesis of folate analog libraries, where the dimethyl ester must be sequentially hydrolyzed to the free diacid after conjugation to the pterin or pyrrolopyrimidine warhead.

Orthogonal Protection Strategy for Solid-Phase Peptide and Peptidomimetic Synthesis

The combination of N-benzoyl protection (stable to acidic and mild basic conditions) with methyl ester protection (cleavable by LiOH or enzymatic hydrolysis) provides an orthogonal protecting group pair that is compatible with Fmoc/tBu solid-phase peptide synthesis protocols [1]. This contrasts with N-Boc dimethyl glutamate analogs, where the Boc group is labile to the TFA cleavage conditions used for resin release, limiting their utility in orthogonal schemes.

Analytical Reference Standard for Chiral Purity Method Development

As a well-defined (S)-enantiomer with a CAS number distinct from the (R)-enantiomer (CAS 1346773-61-2) and the racemate (CAS 1346808-85-2) [1], this compound at 98% purity can serve as an authentic reference standard for developing chiral HPLC or SFC methods to monitor enantiomeric purity in glutamate-derived pharmaceutical intermediates, where regulatory guidelines require enantiomeric impurity quantification below 0.10% for APIs dosed below 2 g/day [2].

Application
Selection Property
Validation Focus
Chiral pool synthesis of γ-substituted glutamate analogs
Stereochemical-control context; chemoselective α-ester lability
Enantiomeric purity and regioselective hydrolysis confirmation
Folate analog and antifolate intermediate manufacturing
N-benzoyl-L-glutamate scaffold identity; 98% purity bulk availability
Synthetic yield benchmarking and purity specification review
Orthogonal protection for solid-phase peptide synthesis
N-benzoyl stability to TFA vs. N-Boc lability
Orthogonal deprotection compatibility under Fmoc/tBu conditions
Analytical reference standard for chiral purity method development
Defined (S)-enantiomer identity distinct from (R)- and racemate CAS numbers
Enantiomeric impurity quantification method validation

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